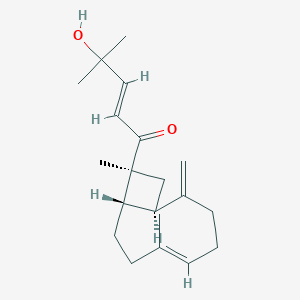

HCH-acetylsalicortin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

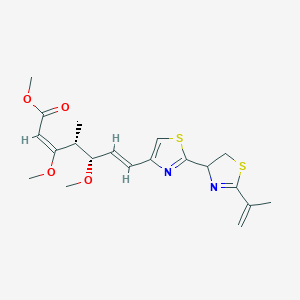

HCH-acetylsalicortin is a lipopolysaccharide.

Scientific Research Applications

Enzymatic Decomposition in Salicaceae Phenolic Glucosides

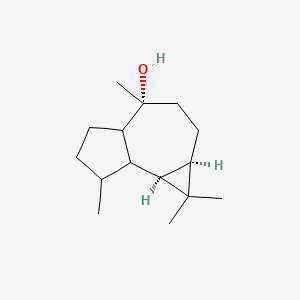

Research has shown that the enzymatic catalysis of Salicaceae phenolic glucosides, including salicin and salicortin, results in the production of various compounds. Specifically, salicortin yields (+)-6-hydroxycyclohexen-2-one (6-HCH) when decomposed. The study of these enzymatic processes is significant for understanding the biochemical pathways and potential applications of these substances (Julkunen‐Tiitto & Meier, 1992).

Aerobic Degradation of Lindane

Research on the aerobic degradation of γ-Hexachlorocyclohexane (γ-HCH, lindane) in bacteria reveals insights into its biochemical and molecular basis. This degradation pathway is critical for understanding how γ-HCH, a halogenated organic insecticide causing environmental concerns, can be biologically processed. The study details how γ-HCH is transformed into various compounds, contributing to our understanding of environmental remediation techniques (Nagata et al., 2007).

Effects on Erythrocyte Membrane

Exposure to Hexachlorocyclohexane (HCH) can lead to disorganization of the lipid bilayer in erythrocyte membranes, resulting in changes in membrane fluidity, osmotic fragility, and enzyme levels. This research provides insights into the cellular-level impacts of HCH exposure and its potential implications for human health (Bhalla & Agrawal, 1998).

Genetic Manipulations for HCH Degradation

Studies on the genetic manipulation of microorganisms for HCH degradation have been instrumental in advancing our understanding of bioremediation. These investigations explore how genetically altered microbes can degrade HCH isomers, offering potential solutions for addressing environmental contamination issues (Johri et al., 1996).

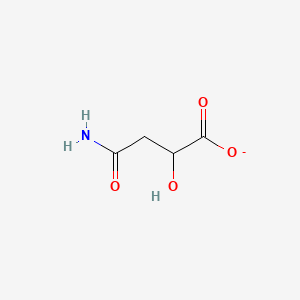

Neuroprotective Effects of HCA2 Activation

Recent research has highlighted the neuroprotective effects of the hydroxy-carboxylic acid receptor 2 (HCA2) activation by β-hydroxybutyrate (BHB), particularly in a stroke model. This finding is significant for understanding the mechanisms through which BHB provides neuroprotection, potentially informing therapeutic approaches for neurodegenerative diseases and stroke (Rahman et al., 2014).

properties

Product Name |

HCH-acetylsalicortin |

|---|---|

Molecular Formula |

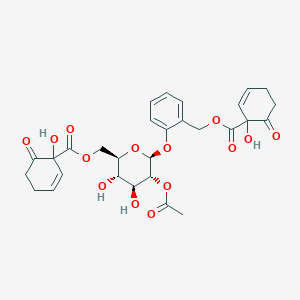

C29H32O14 |

Molecular Weight |

604.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C29H32O14/c1-16(30)41-24-23(34)22(33)19(15-40-27(36)29(38)13-7-5-11-21(29)32)43-25(24)42-18-9-3-2-8-17(18)14-39-26(35)28(37)12-6-4-10-20(28)31/h2-3,6-9,12-13,19,22-25,33-34,37-38H,4-5,10-11,14-15H2,1H3/t19-,22-,23+,24-,25-,28?,29?/m1/s1 |

InChI Key |

LZUGATSLHKVSGD-NQAYFINZSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)COC(=O)C4(C=CCCC4=O)O)O)O |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=CC=CC=C2COC(=O)C3(C=CCCC3=O)O)COC(=O)C4(C=CCCC4=O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(1-Pyrrolidinyl)-6-[2-(trifluoromethoxy)anilino]-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260076.png)

![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)

![N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-Butenamide](/img/structure/B1260087.png)

![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)